

In-Depth Technical Guide to the Crystal Structure Analysis of Tetrarhodium Dodecacarbonyl

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Compound of Interest

Compound Name: *Tetrarhodium dodecacarbonyl*

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This technical guide provides a comprehensive analysis of the crystal structure of **tetrarhodium dodecacarbonyl**, $\text{Rh}_4(\text{CO})_{12}$, a key organometallic cluster with significant applications in catalysis and organic synthesis. This document outlines the detailed crystallographic data, experimental protocols for its synthesis and structural determination, and visual representations of its molecular architecture and the analytical workflow.

Introduction

Tetrarhodium dodecacarbonyl is a dark-red crystalline solid that serves as a crucial precursor in the synthesis of various rhodium-based catalysts.^[1] Its molecular structure, characterized by a tetrahedral core of four rhodium atoms coordinated to twelve carbonyl ligands, is fundamental to understanding its reactivity and catalytic properties. The precise determination of this structure through single-crystal X-ray diffraction provides invaluable insights for researchers in materials science and drug development, where analogous metal clusters are explored for novel therapeutic applications.

According to X-ray crystallography, the $\text{Rh}_4(\text{CO})_{12}$ molecule consists of a tetrahedral arrangement of four rhodium atoms.^[2] The structure features nine terminal carbonyl (CO) ligands, each bonded to a single rhodium atom, and three bridging carbonyl ligands, each

spanning an edge of the rhodium tetrahedron. This arrangement can be represented as $\text{Rh}_4(\text{CO})_9(\mu\text{-CO})_3$.^[2]

Data Presentation

The crystallographic data for **tetrarhodium dodecacarbonyl** has been determined at both room temperature (293 K) and a lower temperature (173 K) to analyze the thermal motion within the crystal. The key parameters from the structural redetermination are summarized in the table below.

Crystallographic Parameter	Value at 293 K	Value at 173 K
Chemical Formula	$\text{C}_{12}\text{O}_{12}\text{Rh}_4$	$\text{C}_{12}\text{O}_{12}\text{Rh}_4$
Formula Weight	747.74 g/mol	747.74 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	$P2_1/c$	$P2_1/c$
Lattice Parameters		
a	9.209(3) Å	9.127(3) Å
b	11.790(7) Å	11.672(6) Å
c	17.721(8) Å	17.492(13) Å
β	90.46(3)°	90.64(5)°
Cell Volume	1924.0(16) Å ³	1863.3(18) Å ³
Z (Molecules per unit cell)	4	4
R-factor	0.030	0.033

Experimental Protocols

Synthesis and Crystallization of Tetrarhodium Dodecacarbonyl

High-quality single crystals of **tettrarhodium dodecacarbonyl** suitable for X-ray diffraction can be synthesized and grown using the following protocol. This method involves the reduction of a rhodium salt under a carbon monoxide atmosphere.

Materials:

- Rhodium(III) chloride trihydrate ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$)
- Activated copper metal
- Sodium citrate
- Methanol
- Deionized water
- Carbon monoxide (high purity)
- Inert gas (Nitrogen or Argon)
- Standard Schlenk line and glassware

Procedure:

- Preparation of the Rhodium Precursor: In a Schlenk flask under an inert atmosphere, dissolve rhodium(III) chloride trihydrate in methanol.
- Carbonylation: Purge the solution with carbon monoxide gas for a period of time to form the dicarbonylrhodium(I) species, $\text{H}[\text{RhCl}_2(\text{CO})_2]$.[\[2\]](#)
- Reduction and Cluster Formation: In a separate flask, prepare an aqueous solution of sodium citrate. Add this solution to the methanolic rhodium precursor solution. Continue to bubble carbon monoxide through the reaction mixture. The color of the solution will change as the rhodium cluster forms.
- Alternative Synthesis: An alternative method involves the treatment of an aqueous solution of rhodium trichloride with activated copper metal under a carbon monoxide atmosphere.[\[2\]](#)

- Crystallization:
 - Slow Evaporation: The resulting solution containing $\text{Rh}_4(\text{CO})_{12}$ is filtered to remove any solid impurities. The filtrate is then placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent. The vial should be left undisturbed in a vibration-free environment. Over several days to a week, dark-red, well-formed crystals of **tetrarhodium dodecacarbonyl** will deposit.
 - Slow Cooling: Alternatively, a saturated solution of the compound can be prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. This gradual decrease in temperature reduces the solubility of the compound, promoting the growth of single crystals.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for the determination of the crystal structure of **tetrarhodium dodecacarbonyl** using a single-crystal X-ray diffractometer.

Procedure:

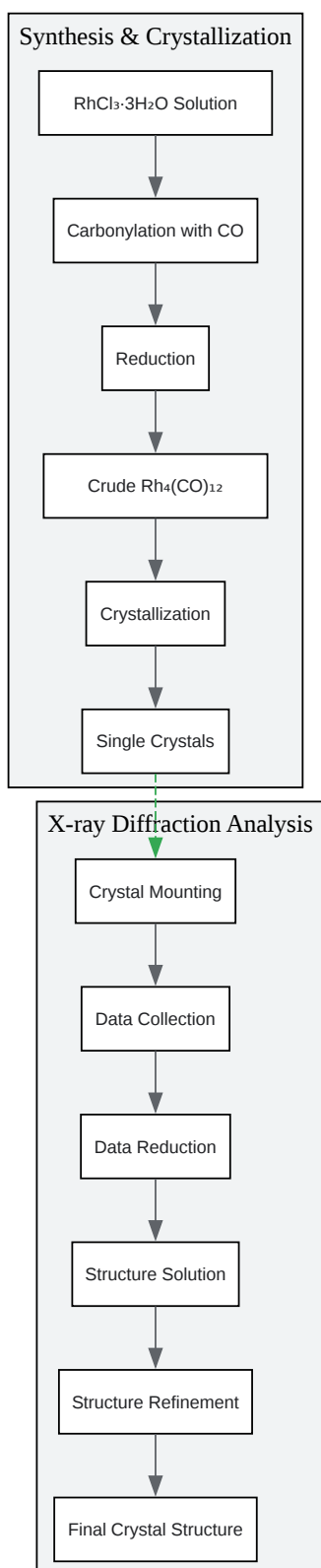
- Crystal Mounting: A suitable single crystal of $\text{Rh}_4(\text{CO})_{12}$ (typically 0.1-0.4 mm in size) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive. For low-temperature data collection, the crystal is flash-cooled in a stream of cold nitrogen gas.
- Data Collection:
 - The mounted crystal is placed on the diffractometer.
 - A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.
 - A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of the diffraction spots. Corrections for Lorentz factor, polarization, and absorption are applied to the data.
- **Structure Solution:** The positions of the heavy rhodium atoms are determined from the processed data using direct methods or Patterson methods. The remaining non-hydrogen atoms (carbon and oxygen) are located from the difference Fourier maps.
- **Structure Refinement:** The atomic positions, anisotropic displacement parameters, and other structural parameters are refined using a full-matrix least-squares method. This process minimizes the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages involved in the synthesis and structural analysis of **tetrarhodium dodecacarbonyl**.



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Caption: Workflow for the synthesis and structural analysis of $\text{Rh}_4(\text{CO})_{12}$.

Molecular Structure of Tetrarhodium Dodecacarbonyl

The diagram below depicts the molecular structure of **tetrarhodium dodecacarbonyl**, highlighting the tetrahedral rhodium core and the arrangement of the terminal and bridging carbonyl ligands.

Caption: Molecular structure of **tetrarhodium dodecacarbonyl**.

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References

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